1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-2-3(1-8-9)4(10)11/h1-2,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULWOQYXUCMXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174305-81-7 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthesis via Ethyl Difluoroacetoacetate and Hydrazine
The earliest reported synthesis, dating back to 1993 by Monsanto chemists, involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine. This method proceeds through the formation of a pyrazole ring, followed by hydrolysis to yield the carboxylic acid.
Limitations: The method involves expensive starting materials and produces isomeric mixtures that are difficult to separate, limiting industrial scalability.
Synthesis Using Difluoromethylation Reagents
Recent advances focus on direct difluoromethylation of pyrazole derivatives using specialized reagents such as trimethylsilyl difluoromethyl (TMSCF₂H). This approach offers higher selectivity and yields.
This method benefits from high regioselectivity (~100%) and good overall yields, making it suitable for large-scale synthesis.
Novel Synthetic Routes
Route via Difluoroacetoacetic Acid Derivatives
A notable innovation involves starting from difluoroacetoacetic acid derivatives, which are converted into the pyrazole core through cyclization reactions. The process typically involves:
- Formation of an enolate from difluoroacetoacetic acid derivatives under basic conditions.
- Reaction with hydrazines or methylhydrazine to form the pyrazole ring.
- Subsequent functionalization to introduce the carboxylic acid group.
This route has demonstrated high efficiency and selectivity, with the added advantage of using more accessible starting materials compared to 1,1-difluoroacetone.
Direct Cyclization from Difluoromethylated Precursors
A recent development involves the direct cyclization of difluoromethylated ketoesters or hydrazines, which simplifies the process and enhances yield and purity. This method is particularly advantageous for industrial applications due to its streamlined steps.
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Difluoromethylated ketoester | Weak base, organic solvent | 1-3 hours, room temperature | Pyrazole ring formation | >85% |
Key Research Findings and Data Summary
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Formula : CHFNO
Molecular Weight : 162.09 g/mol
CAS Number : 1174305-81-7
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The difluoromethyl group enhances its lipophilicity and metabolic stability, making it suitable for various biological interactions.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for multiple applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. The difluoromethyl group allows for enhanced reactivity and selectivity in chemical reactions.
Biology
- Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties. Derivatives synthesized from it have shown moderate to excellent inhibition of mycelial growth against various phytopathogenic fungi. For instance, one derivative demonstrated superior antifungal activity compared to boscalid, a commonly used fungicide.
- Anticancer Properties : Studies have evaluated its potential as an anticancer agent. In vitro tests revealed that certain derivatives inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively.
Medicine
- Drug Discovery : The compound is being explored for its ability to interact with specific biological targets, making it a candidate for drug development. Its unique structure facilitates binding to enzymes or receptors involved in various metabolic pathways.
Industry
- Material Development : It finds applications in the creation of new materials and chemical processes due to its unique chemical properties.
Structure-Activity Relationship (SAR)
Research on SAR indicates that modifications at various positions on the pyrazole ring significantly impact biological activity. For example, substituents at position N1 can enhance both antifungal and anticancer activities, suggesting that strategic alterations can lead to increased efficacy in therapeutic applications.
Case Study 1: Antifungal Efficacy
A series of derivatives derived from this compound were tested against Fusarium species. The most potent derivative inhibited mycelial growth by over 70%, outperforming traditional fungicides like boscalid.
Case Study 2: Anticancer Activity
In a study involving HepG2 cells, a derivative showed promising results with a growth inhibition rate of 54.25%. This suggests potential for further development into an anticancer therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Table 1: Key Properties of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid and Analogues
Substituent Effects on Properties
Electronic and Steric Effects
- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The -CF₂H group in the target compound provides moderate electronegativity and lower lipophilicity (logP ≈ 1.2) compared to -CF₃ (logP ≈ 2.5), reducing non-target toxicity in SDHI fungicides . In contrast, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits higher soil persistence due to -CF₃’s resistance to hydrolysis .
Chlorine vs. Fluorine Substituents :
- 1-Methyl-3,5-dichloro-1H-pyrazole-4-carboxylic acid shows enhanced herbicidal activity due to chlorine’s electron-withdrawing effects but suffers from higher photodegradation rates compared to fluorinated analogues .
Actividad Biológica
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, distinguished by its unique difluoromethyl group and carboxylic acid functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture.
Chemical Structure and Properties
- Chemical Formula : C5H4F2N2O2
- CAS Number : 1174305-81-7
- Molecular Weight : 162.09 g/mol
The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for biological interactions.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. A series of derivatives synthesized from this compound were tested against various phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth. Notably, one derivative showed higher antifungal activity compared to boscalid, a widely used fungicide .
Table 1: Antifungal Activity of Derivatives
| Compound Name | Fungal Species Tested | Inhibition (%) | Comparison to Boscalid |
|---|---|---|---|
| 9m | Alternaria spp. | 85% | Higher |
| 9n | Fusarium spp. | 78% | Comparable |
| 9o | Rhizoctonia spp. | 70% | Lower |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, a derivative exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in metabolic pathways. The difluoromethyl group allows for enhanced binding affinity to these targets, facilitating its antifungal and anticancer effects.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship has indicated that modifications at various positions on the pyrazole ring can significantly alter biological activity. For example, substituents at position N1 have been shown to impact both antifungal and anticancer activities, with some configurations leading to increased potency while others resulted in reduced efficacy .
Study on Antifungal Activity
In a comprehensive study published in PubMed, a series of novel amides derived from this compound were synthesized and tested against seven different phytopathogenic fungi. The study utilized molecular docking techniques to elucidate the interaction mechanisms between the compounds and their targets, confirming that specific hydrogen bonding interactions were critical for their antifungal efficacy .
Evaluation of Anticancer Potential
A separate investigation focused on the anticancer potential of various aminopyrazole derivatives demonstrated that certain modifications led to compounds with selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Q & A
Q. What are the established synthetic routes for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Two primary methods are documented:
- Cyclocondensation-Hydrolysis : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA, followed by hydrolysis (pH 9–10) to yield the carboxylic acid (85–90% yield) .
- Halide Condensation-Oxidation : Fluoroacetyl halide derivatives undergo condensation, ring closure with methyl hydrazine, and oxidation (alkaline conditions, 60–80°C) to produce the acid (72–78% yield) . Key factors : Temperature control (80–100°C for cyclocondensation) and pH optimization during hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures are observed?
- XRD : Confirms monoclinic crystal structure (space group P2₁/c, a=7.89 Å) .
- FT-IR : Peaks at 1690 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F bending) .
- ¹H NMR : Signals at δ 2.56 ppm (CH₃), δ 8.69 ppm (pyrazole H), and δ 13.99 ppm (carboxylic acid proton) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- logP : 0.5 (pH 7 buffer) to 3.1 (distilled water) .
- Vapor pressure : 0.000179 mmHg at 25°C .
- Stability : Stable under dry, room-temperature storage but hydrolyzes in strong acids/bases .
| Property | Value/Condition | Measurement Method | Reference |
|---|---|---|---|
| logP (pH 7) | 0.5 | Shake-flask | |
| Vapor pressure | 0.000179 mmHg (25°C) | Gas saturation | |
| Storage stability | Stable at -20°C (3 years) | Long-term stability tests |
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring influence biological activity (e.g., fungicidal efficacy)?
- C3 Substituents : Difluoromethyl enhances fungicidal activity (IC₅₀ = 12.5 µM) by increasing electrophilicity; trifluoromethyl reduces activity by 40–60% due to steric hindrance .
- Carboxamide Derivatives : N-mesityl carboxamide derivatives show improved binding to fungal CYP51 (docking score: -9.2 kcal/mol vs. -7.5 kcal/mol for parent acid) .
| Derivative | Modification | IC₅₀ (Fungal) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Parent acid | None | 12.5 µM | -7.5 | |
| N-Mesityl carboxamide | Carboxamide at C4 | 3.8 µM | -9.2 | |
| 3-Trifluoromethyl analog | CF₃ at C3 | 20.1 µM | -6.8 |
Q. What computational methods predict reactivity and interaction mechanisms?
- DFT Calculations : B3LYP/6-31G* models identify C4 as the most electrophilic site (Fukui index f⁻=0.32) .
- Molecular Docking : Stable interactions with fungal CYP51 residues (His310, Leu376) via hydrogen bonds (-45.2 kJ/mol binding energy) .
| Method | Parameter Calculated | Result | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Fukui index (C4) | f⁻=0.32 | |
| Molecular Dynamics | Hydrogen bond stability | -45.2 kJ/mol |
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
- Cyclocondensation : Use excess DMF-DMA (1.5 equiv.) to minimize unreacted ethyl acetoacetate .
- Oxidation : Catalytic TEMPO (0.1 equiv.) in alkaline media reduces over-oxidation byproducts by 30% .
| Step | Optimization Strategy | Byproduct Reduction | Reference |
|---|---|---|---|
| Cyclocondensation | Excess DMF-DMA (1.5 equiv.) | 25% | |
| Oxidation | TEMPO catalyst (0.1 equiv.) | 30% |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values?
Discrepancies arise from measurement conditions (e.g., pH, solvent). Standardize protocols using buffered media (pH 7.4) and validate via HPLC (logP=1.2, R²=0.98) .
| Condition | logP Value | Method | Reference |
|---|---|---|---|
| Distilled water | 3.1 | Shake-flask | |
| pH 7 buffer | 0.5 | Shake-flask | |
| HPLC (pH 7.4) | 1.2 | Retention time analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
